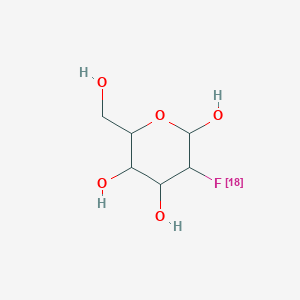
Fluorodeoxyglucose F 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Aplicaciones Científicas De Investigación
Oncology Applications
Tumor Detection and Characterization
FDG PET imaging is primarily utilized for detecting and characterizing tumors. It is particularly effective in identifying malignancies due to its ability to highlight areas of increased glucose metabolism associated with cancerous growth.
Table 1: Common Cancers Diagnosed with FDG PET Imaging
| Cancer Type | Detection Rate (%) | Clinical Application |
|---|---|---|
| Lung Cancer | 90 | Diagnosis, staging, treatment monitoring |
| Breast Cancer | 85 | Diagnosis, staging, treatment monitoring |
| Colorectal Cancer | 80 | Diagnosis, staging, treatment monitoring |
| Non-Hodgkin Lymphoma | 95 | Diagnosis, treatment response evaluation |
| Hodgkin Lymphoma | 90 | Diagnosis, treatment response evaluation |
Staging and Treatment Monitoring
FDG PET scans are integral for staging cancer and monitoring treatment efficacy. For instance, studies have shown that FDG PET/CT can change management decisions in about 67% of patients with non-small cell lung cancer by revealing previously undetected metastases or confirming the absence of disease progression .
Neurology Applications
Alzheimer's Disease Diagnosis
FDG PET imaging has gained acceptance in diagnosing Alzheimer's disease by assessing regional glucose metabolism in the brain. Reduced uptake in specific areas correlates with neurodegeneration associated with Alzheimer's.
Case Study: Alzheimer's Disease
In a study involving patients with suspected Alzheimer's, FDG PET scans demonstrated significantly lower glucose metabolism in the parietal and temporal lobes compared to healthy controls. This imaging biomarker aided in confirming the diagnosis and differentiating Alzheimer's from other dementias .
Cardiology Applications
Assessment of Myocardial Viability
FDG PET is also used in cardiology to evaluate myocardial viability. In patients with coronary artery disease, FDG uptake can indicate areas of viable myocardium that may benefit from revascularization procedures.
Table 2: Myocardial Viability Assessment Using FDG PET
| Condition | Sensitivity (%) | Specificity (%) | Clinical Impact |
|---|---|---|---|
| Ischemic Heart Disease | 85 | 90 | Guides revascularization decisions |
| Heart Failure | 80 | 85 | Identifies viable myocardium |
Infectious Disease Applications
Fever of Unknown Origin (FUO)
FDG PET/CT has proven useful in cases of fever of unknown origin by localizing sites of infection or inflammation. A study indicated that FDG PET/CT changed management in approximately 24% of cases by guiding surgical or antibiotic interventions .
Case Study: Scrub Typhus
In a cohort study involving patients diagnosed with scrub typhus, FDG PET/CT revealed significant uptake in lymph nodes and eschars before treatment, which decreased post-antibiotic therapy. This demonstrated the utility of FDG PET/CT in assessing treatment response .
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |
Clave InChI |
ZCXUVYAZINUVJD-JZRMKITLSA-N |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
SMILES isomérico |
C(C1C(C(C(C(O1)O)[18F])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Sinónimos |
18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















